1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine
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Overview
Description
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine is a heterocyclic compound that features a bromine atom attached to a dihydrofuro-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine typically involves the bromination of a suitable precursor. One common method involves the bromination of 5,7-dihydrofuro[3,4-d]pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like chloroform or dichloromethane and may require controlled temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include various substituted furo-pyridazines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.
Scientific Research Applications
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer or anti-inflammatory agents.
Materials Science: The compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the creation of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound also features a bromine atom and a similar heterocyclic core but includes sulfur and nitrogen atoms.
Dihydrofuro[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which makes it a versatile intermediate for various chemical transformations. Its structure allows for selective reactions, making it valuable in the synthesis of complex molecules for diverse applications.
Properties
Molecular Formula |
C6H5BrN2O |
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Molecular Weight |
201.02 g/mol |
IUPAC Name |
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5-3-10-2-4(5)1-8-9-6/h1H,2-3H2 |
InChI Key |
HQLOXDJJBFWUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=NC(=C2CO1)Br |
Origin of Product |
United States |
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